molecular formula C14H15NO3 B187719 Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate CAS No. 93514-84-2

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

Cat. No.: B187719
CAS No.: 93514-84-2
M. Wt: 245.27 g/mol
InChI Key: OQQHMUNGHJABQY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO3. It is known for its unique structure, which includes a quinoline core substituted with hydroxy, methyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .

Comparison with Similar Compounds

    Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the methyl groups at positions 5 and 7.

    Methyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-Hydroxy-2-quinolone derivatives: Share the quinoline core but differ in substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylate groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

ethyl 5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQHMUNGHJABQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350744
Record name ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93514-84-2
Record name ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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